molecular formula C15H22O6S B611426 Tos-PEG2-CH2CO2tBu CAS No. 1643957-24-7

Tos-PEG2-CH2CO2tBu

Cat. No.: B611426
CAS No.: 1643957-24-7
M. Wt: 330.4
InChI Key: ASBZYPKOIDXKMT-UHFFFAOYSA-N
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Description

Tos-PEG2-CH2CO2tBu, also known as tosyl-polyethylene glycol-2-carboxy-tert-butyl ester, is a derivative of polyethylene glycol (PEG) that has been modified with a tosyl group and a tert-butyl ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions, and the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .

Mechanism of Action

Target of Action

Tos-PEG2-CH2CO2tBu is a PEG derivative containing a t-butyl ester and a tosyl group It’s known that the compound is used in drug delivery systems , implying that its targets could be varied depending on the specific drug it’s attached to.

Mode of Action

The hydrophilic PEG spacer in this compound increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This suggests that the compound can undergo reactions to release the drug it’s carrying in the appropriate conditions.

Pharmacokinetics

The hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially enhance the bioavailability of the compound and any attached drugs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions , suggesting that the pH of the environment could influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG2-CH2CO2tBu typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the polyethylene glycol (PEG) chain.

    Tosylation: The PEGylated intermediate is then tosylated using tosyl chloride in the presence of a base such as pyridine or triethylamine. This introduces the tosyl group.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Tos-PEG2-CH2CO2tBu undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The tosyl group acts as a leaving group, allowing for nucleophilic substitution reactions.

    Deprotection: The t-butyl ester can be deprotected under acidic conditions to yield the free carboxylic acid.

    Esterification and Amidation: The free carboxylic acid can undergo esterification or amidation reactions to form various derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted PEG derivatives.

    Deprotection: Free carboxylic acid derivatives.

    Esterification and Amidation: Various esters and amides of PEG

Scientific Research Applications

Tos-PEG2-CH2CO2tBu has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Tos-PEG2-CH2CO2H: Similar to Tos-PEG2-CH2CO2tBu but lacks the t-butyl ester group.

    Tos-PEG2-NH2: Contains an amine group instead of a carboxyl group.

    Tos-PEG2-OH: Contains a hydroxyl group instead of a carboxyl group.

Uniqueness

This compound is unique due to its combination of a tosyl group and a t-butyl ester, which provides both a good leaving group for nucleophilic substitution and a protective group for the carboxyl functionality. This makes it highly versatile for various chemical modifications and applications .

Properties

IUPAC Name

tert-butyl 2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O6S/c1-12-5-7-13(8-6-12)22(17,18)20-10-9-19-11-14(16)21-15(2,3)4/h5-8H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBZYPKOIDXKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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